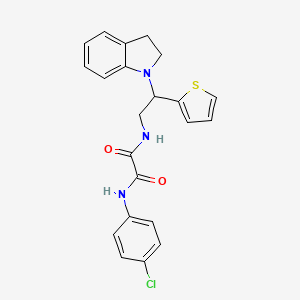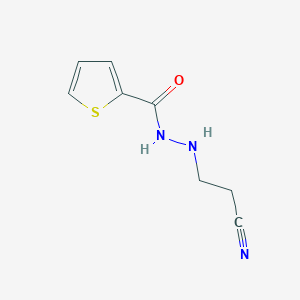
tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is an organic compound with an intricate structure featuring several functional groups. Known for its potential applications in various fields, it is often utilized in scientific research, including chemistry, biology, medicine, and industry. The presence of the piperidine, triazole, and pyridine rings makes it a versatile compound with a range of chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. The common synthetic route includes the following key steps:
Preparation of Key Intermediates: : Synthesis of intermediate compounds like 1-(pyridin-3-yl)-1H-1,2,3-triazole and tert-butyl piperidine-1-carboxylate.
Coupling Reactions: : Using coupling agents to join the intermediate compounds. This often involves reaction conditions like the presence of base (e.g., sodium or potassium carbonate) and solvents (e.g., dichloromethane).
Final Compound Formation: : Oxidation and reduction steps under controlled temperature and pressure to get the final compound.
Industrial Production Methods
Industrial production may involve:
Scale-Up Process: : Adjusting laboratory-scale processes for larger production volumes.
Optimization of Reaction Conditions: : Using flow reactors and continuous processing to maintain consistent product quality.
Purification Techniques: : High-performance liquid chromatography (HPLC) and recrystallization methods to obtain pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : It can also be subjected to reduction processes using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic or electrophilic substitution reactions are common, using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : LiAlH₄, NaBH₄
Solvents: : Dichloromethane (DCM), methanol, ethanol
Catalysts: : Palladium on carbon (Pd/C)
Major Products
The reactions typically yield products based on the functional groups introduced or modified, such as:
Hydroxylated derivatives
Reduced amine or alcohol products
Substituted triazole or piperidine derivatives
Applications De Recherche Scientifique
Chemistry
tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, especially in the development of new pharmaceuticals and agrochemicals.
Biology
The compound’s unique structure makes it a valuable tool in studying biochemical pathways and receptor interactions. Its triazole ring is often utilized in bioorthogonal chemistry for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound shows promise in drug discovery programs targeting various diseases, including cancer and neurological disorders.
Industry
Industrial applications include its use in materials science for creating polymers and advanced materials with specific properties.
Mécanisme D'action
The compound’s biological effects are primarily exerted through interactions with cellular targets, often involving binding to specific receptors or enzymes. The triazole ring can mimic natural substrate structures, making it a potent inhibitor or activator in biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : Can inhibit enzymes like proteases and kinases, affecting signaling pathways.
Receptor Binding: : May bind to neurotransmitter receptors, influencing neuronal communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyridin-3-yl)-1H-1,2,3-triazole derivatives
Piperidine carboxylates
tert-Butyl carbamates
Uniqueness
The unique combination of the triazole, pyridine, and piperidine moieties in tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate enhances its versatility in scientific research, providing a diverse range of applications compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in both laboratory and industrial settings.
Propriétés
IUPAC Name |
tert-butyl 4-[2-oxo-2-[(1-pyridin-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-20(2,3)29-19(28)25-9-6-15(7-10-25)11-18(27)22-12-16-14-26(24-23-16)17-5-4-8-21-13-17/h4-5,8,13-15H,6-7,9-12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFWGBWIKKPRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)
![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)



![2-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2533715.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)

![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
